molecular formula C27H15Br3 B12506333 5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

Cat. No.: B12506333
M. Wt: 579.1 g/mol
InChI Key: VRJOLFBGTNBHCL-UHFFFAOYSA-N
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Description

5,14,23-tribromoheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene typically involves multi-step organic reactions. The process begins with the formation of the heptacyclic core, followed by selective bromination at specific positions. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring high yield and purity, and implementing safety measures to handle the reactive brominating agents.

Chemical Reactions Analysis

Types of Reactions

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove bromine atoms or alter the oxidation state of the compound.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene has several scientific research applications:

    Chemistry: The compound is used as a model system to study the reactivity and stability of heptacyclic structures.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.

Mechanism of Action

The mechanism by which 5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the heptacyclic core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene
  • 5,14,23-trichloroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

Uniqueness

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4

Biological Activity

Chemical Structure and Properties

The structure of the compound can be represented as follows:

PropertyDetails
IUPAC Name 5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene
Molecular Formula C₁₈H₁₄Br₃
Molecular Weight 579.1 g/mol

Anticancer Properties

Recent studies indicate that brominated compounds can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Brominated polycyclic compounds have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of signaling pathways such as the MAPK pathway.
  • Case Study : A study published in Journal of Medicinal Chemistry highlighted that similar brominated compounds demonstrated cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

Brominated compounds are also known for their antimicrobial properties:

  • Inhibition of Pathogens : Research has demonstrated that 5-brominated derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial membrane integrity.
  • Case Study : A comparative analysis revealed that certain brominated compounds had comparable efficacy to traditional antibiotics against resistant strains .

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

  • Mechanism of Action : The compound may exert neuroprotective effects by modulating oxidative stress and inflammatory pathways in neuronal cells.
  • Research Findings : An investigation into the neuroprotective effects of structurally similar compounds indicated a reduction in neuronal apoptosis under oxidative stress conditions .

Summary of Key Studies

Study TitleFocus AreaFindings
Cytotoxic Effects of Brominated CompoundsAnticancerInduced apoptosis in breast cancer cells
Antimicrobial Activity of Brominated DerivativesAntimicrobialInhibited growth of E. coli and S. aureus
Neuroprotective Effects in Oxidative StressNeuroprotectionReduced apoptosis in neuronal cells

Mechanisms Under Investigation

  • Apoptosis Induction : Activation of caspase pathways leading to cell death.
  • Membrane Disruption : Alteration of lipid bilayer integrity in microbial cells.
  • Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) levels in neuronal cells.

Properties

Molecular Formula

C27H15Br3

Molecular Weight

579.1 g/mol

IUPAC Name

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

InChI

InChI=1S/C27H15Br3/c28-16-4-1-13-7-22-25(19(13)10-16)23-8-14-2-5-18(30)12-21(14)27(23)24-9-15-3-6-17(29)11-20(15)26(22)24/h1-6,10-12H,7-9H2

InChI Key

VRJOLFBGTNBHCL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C3=C4CC5=C(C4=C6CC7=C(C6=C31)C=C(C=C7)Br)C=C(C=C5)Br

Origin of Product

United States

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